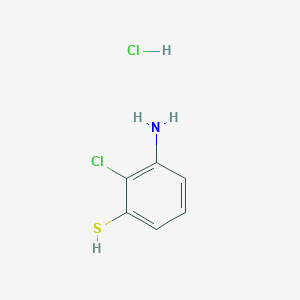
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene, also known as CTFE, is an organic compound that has been widely studied for its use in scientific research and laboratory experiments. It is a non-steroidal compound that is composed of a benzene ring with two chlorine atoms, one fluorine atom, and two oxygen atoms. CTFE has been found to be a versatile compound, with applications in both chemical and biological research.
科学的研究の応用
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical pathways, and the development of new drugs. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. In addition, this compound has been used in the study of biochemical pathways, such as the biosynthesis of fatty acids and the metabolism of carbohydrates. Finally, this compound has been used in the development of new drugs, including anti-cancer and anti-inflammatory drugs.
作用機序
The mechanism of action of (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene is not fully understood, but it is believed to involve the formation of a covalent bond between the two chlorine atoms and the fluorine atom. This bond is believed to be responsible for the compound’s ability to bind to biological molecules and interfere with their function. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase, which is involved in the production of inflammatory compounds. In addition, this compound has been found to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, compounds that are involved in inflammation and allergic reactions. This compound has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene has several advantages for use in laboratory experiments. It is a non-steroidal compound, which means that it does not have the same potential for side effects as other compounds. In addition, this compound is relatively easy to synthesize and can be used in a variety of reactions. However, this compound also has some limitations. It is not as stable as other compounds, and can be easily degraded by light or air. In addition, this compound is not water soluble, which can make it difficult to use in certain experiments.
将来の方向性
There are several possible future directions for (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene. One possible direction is to further investigate the biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, this compound could be used to develop new drugs for the treatment of various diseases, such as cancer and inflammation. Finally, this compound could be used to develop new synthetic methods for the synthesis of organic compounds.
合成法
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis is the most commonly used method for synthesizing this compound, and involves the reaction of a phenol with a chloroalkane in the presence of a base. The Grignard reaction involves the reaction of a halide with a metal halide, while the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt.
特性
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3O2/c16-14(17)15(18,19)21-13-8-6-12(7-9-13)20-10-11-4-2-1-3-5-11/h1-9,14H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOVQMLSGVXCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)
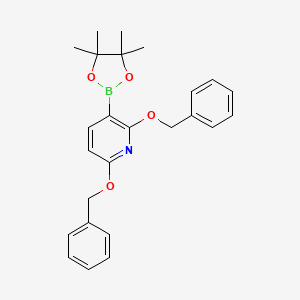

![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)
![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)
![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)
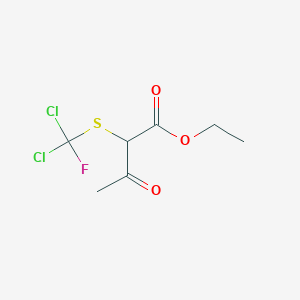
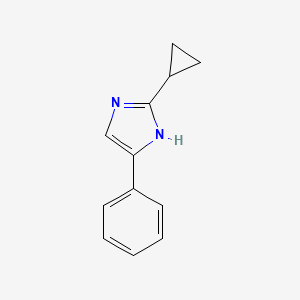
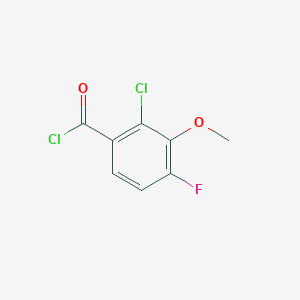

![(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B6296933.png)

